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molecular formula C10H14N2O B8373725 3-(2-Oxazolyl)quinuclidine

3-(2-Oxazolyl)quinuclidine

Cat. No. B8373725
M. Wt: 178.23 g/mol
InChI Key: DJXKLIXZWHSPLE-UHFFFAOYSA-N
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Patent
US04968691

Procedure details

A stirred mixture of (±) 1-azabicyclo[2.2.2]octane-3-carboxamide (D2) (2.3 g; 0.015 moles) and vinylene carbonate (1.33 g; 0.016 moles) in polyphosphoric acid was placed in an oil bath at 120° and the temperature was raised to 180° over a period of 45 min. After cooling the reaction was treated with ice and washed with ether (100 ml). The pH of the aqueous solution was adjusted to 9 with 40% sodium hydroxide and potassium carbonate was then added until saturation point. Extraction with ether (4×100 ml) followed by drying (Na2SO4) and concentration in vacuo afforded a crude oil (1.45 g). Purification on neutral alumina (Brockmann grade 1) using a graded eluant of 2%-6% methanol in ethyl acetate produced the title compound as a pale yellow oil (0.74 g; 28%) which was converted into the oxalate salt, m.p. 98°-101° C. (acetone-methanol).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:9]([NH2:11])=[O:10])[CH2:2]2.C1(=O)O[CH:15]=[CH:14]O1>>[O:10]1[CH:15]=[CH:14][N:11]=[C:9]1[CH:3]1[CH:4]2[CH2:7][CH2:8][N:1]([CH2:6][CH2:5]2)[CH2:2]1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)C(=O)N
Name
Quantity
1.33 g
Type
reactant
Smiles
C1(OC=CO1)=O
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in an oil bath at 120°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 180° over a period of 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction
ADDITION
Type
ADDITION
Details
was treated with ice
WASH
Type
WASH
Details
washed with ether (100 ml)
ADDITION
Type
ADDITION
Details
was then added until saturation point
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether (4×100 ml)
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a crude oil (1.45 g)
CUSTOM
Type
CUSTOM
Details
Purification on neutral alumina (Brockmann grade 1)

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC=C1)C1CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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